

An In-depth Technical Guide to Methyl Stearidonate (CAS Number: 73097-00-4)

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Compound of Interest

Compound Name: Methyl stearidonate

Cat. No.: B146430

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Introduction

Methyl stearidonate (CAS: 73097-00-4) is the methyl ester of stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid. As a stable, bioavailable precursor to eicosapentaenoic acid (EPA), **methyl stearidonate** is of significant interest in the fields of nutrition, pharmacology, and drug development. Its potential anti-inflammatory, neuroprotective, and cardiovascular benefits are subjects of ongoing research. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **methyl stearidonate**.

Chemical and Physical Properties

Methyl stearidonate is systematically named methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate[1]. It is a high-purity polyunsaturated fatty acid methyl ester ideal for analytical and biological studies[2].

Property	Value	Source
CAS Number	73097-00-4	[1][2]
Molecular Formula	C ₁₉ H ₃₀ O ₂	[1][2]
Molecular Weight	290.4 g/mol	[1][2]
IUPAC Name	methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate	[1]
Synonyms	Moroctic acid methyl ester, C18:4 (all cis-6,9,12,15) Methyl ester	[2]
Appearance	Neat liquid	[2]
Purity	≥97.0% (GC)	[1]

Biological Activity and Mechanisms of Action

Methyl stearidonate, primarily through its conversion to stearidonic acid and subsequently to EPA, exhibits a range of biological activities. The primary mechanism of action is the modulation of inflammatory pathways.

Anti-inflammatory Effects

Stearidonic acid, the active form of **methyl stearidonate**, has demonstrated significant anti-inflammatory properties. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes.

Stearidonic acid is an inhibitor of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes, potent mediators of inflammation[3].

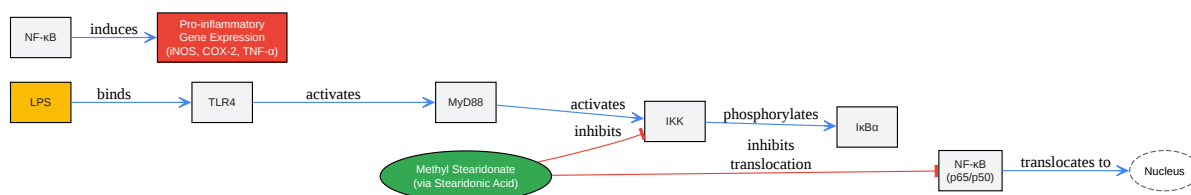
- **Experimental Evidence:** In a study using human leukocytes, 20 μM of stearidonic acid reduced leukotriene synthesis by 50%[3]. The inhibitory effect was found to be dose-dependent[3].

Stearidonic acid has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) and the inflammatory mediator Prostaglandin E₂ (PGE₂) [2].

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of stearidonic acid are linked to its ability to suppress the activation of the NF- κ B and MAPK signaling pathways.

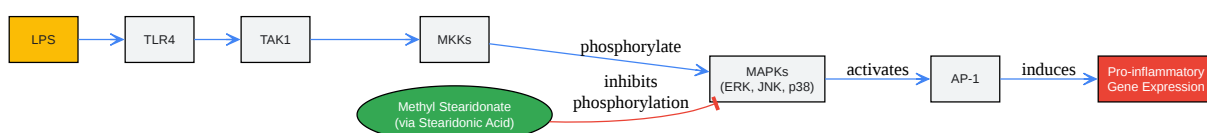
Stearidonic acid inhibits the nuclear translocation and promoter activity of Nuclear Factor-kappa B (NF- κ B), a key transcription factor that regulates the expression of pro-inflammatory genes.



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Figure 1: Inhibition of the NF- κ B signaling pathway by **methyl stearidonate**.

Stearidonic acid also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are involved in inflammatory responses.



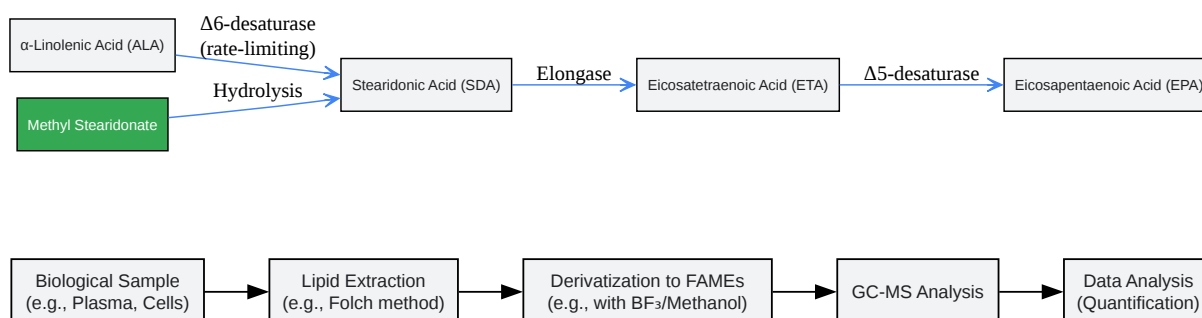
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Figure 2: Inhibition of the MAPK signaling pathway by **methyl stearidonate**.

Conversion to Eicosapentaenoic Acid (EPA)

A key biological function of **methyl stearidonate** is its efficient conversion to EPA. This bypasses the rate-limiting delta-6-desaturase step in the conversion of alpha-linolenic acid (ALA) to EPA.

- Experimental Evidence: Studies in cultured human hepatocytes (HepG2 cells) have shown that stearidonic acid leads to significantly higher EPA levels compared to ALA supplementation (5.1% vs. 3.0% of total fatty acid methyl esters)[4][5].



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